molecular formula C11H12N2O2 B11762945 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one

5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one

Cat. No.: B11762945
M. Wt: 204.22 g/mol
InChI Key: AGMHHPHTPYMULW-ZRDIBKRKSA-N
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Description

5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one: is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is known for its unique structure, which includes a benzazepine ring system with a hydroxyimino group at the 5-position and a methyl group at the 3-position. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzazepine derivative with hydroxylamine to introduce the hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals .

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act on specific molecular targets and pathways, offering new avenues for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The benzazepine ring system allows for interactions with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

    3-Methyl-1,2-dihydro-3-benzazepin-4-one: Lacks the hydroxyimino group, resulting in different chemical and biological properties.

    5-Hydroxy-3-methyl-1,2-dihydro-3-benzazepin-4-one: Lacks the imino group, affecting its reactivity and interactions.

    3-Methyl-1,2-dihydro-3-benzazepin-4-one-1-oxime: Similar structure but different substitution pattern.

Uniqueness: The presence of both the hydroxyimino and methyl groups in 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one imparts unique chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(5E)-5-hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one

InChI

InChI=1S/C11H12N2O2/c1-13-7-6-8-4-2-3-5-9(8)10(12-15)11(13)14/h2-5,15H,6-7H2,1H3/b12-10+

InChI Key

AGMHHPHTPYMULW-ZRDIBKRKSA-N

Isomeric SMILES

CN1CCC2=CC=CC=C2/C(=N\O)/C1=O

Canonical SMILES

CN1CCC2=CC=CC=C2C(=NO)C1=O

Origin of Product

United States

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